3-{[3-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 3-{[3-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is not fully understood. However, it has been proposed that the compound works by inhibiting specific enzymes or proteins in the body. This inhibition leads to the suppression of various biological processes, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
The compound has been found to possess various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer and anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages and limitations for lab experiments. One advantage is that it is a relatively easy compound to synthesize, making it readily available for use in experiments. Additionally, the compound has been extensively studied, and its properties are well understood. However, one limitation is that the compound's exact mechanism of action is not fully understood, which can make it challenging to design experiments that target specific biological processes.
Zukünftige Richtungen
There are several future directions for the study of 3-{[3-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. One direction is to continue to study the compound's potential applications in the field of medicinal chemistry. Additionally, further research is needed to fully understand the compound's mechanism of action, which could lead to the development of more targeted drugs. Finally, future studies could focus on the development of new synthesis methods for the compound, which could make it more readily available for use in experiments.
Synthesemethoden
The synthesis of 3-{[3-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole involves the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 4-chloromethyl-7-methoxy-2H-1,2-benzisoxazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and results in the formation of the target compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C18H13N5OS |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-[[3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole |
InChI |
InChI=1S/C18H13N5OS/c1-11-5-4-6-12(9-11)17-19-20-18-23(17)21-16(25-18)10-14-13-7-2-3-8-15(13)24-22-14/h2-9H,10H2,1H3 |
InChI-Schlüssel |
PMOSXMSGHMWBFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=CC=CC=C54 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.